molecular formula C6H5Na3O7 B8145852 Trisodium;3-carboxy-2-oxidopentanedioate

Trisodium;3-carboxy-2-oxidopentanedioate

Cat. No.: B8145852
M. Wt: 258.07 g/mol
InChI Key: LZNDJGRMOUEISY-UHFFFAOYSA-L
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Description

Trisodium;3-carboxy-2-oxidopentanedioate is a trisodium salt derived from a modified pentanedioic acid structure, featuring additional carboxy and oxido functional groups. Its chemical formula can be inferred as Na₃C₆H₅O₈, reflecting three sodium ions bonded to a polycarboxylate anion. This compound likely exhibits properties typical of trisodium polycarboxylates, such as high water solubility, chelation capabilities, and buffering capacity. While direct studies on this specific compound are scarce, its structural analogs (e.g., trisodium citrate, trisodium phosphate) suggest applications in food additives, pharmaceuticals, or industrial processes requiring metal ion sequestration .

Properties

IUPAC Name

trisodium;3-carboxy-2-oxidopentanedioate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7O7.3Na/c7-3(8)1-2(5(10)11)4(9)6(12)13;;;/h2,4H,1H2,(H,7,8)(H,10,11)(H,12,13);;;/q-1;3*+1/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZNDJGRMOUEISY-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(=O)[O-])[O-])C(=O)O)C(=O)[O-].[Na+].[Na+].[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Na3O7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Trisodium Citrate (Na₃C₆H₅O₇)

  • Structural Differences : Trisodium citrate lacks the oxido group and has one fewer carboxy group compared to Trisodium;3-carboxy-2-oxidopentanedioate.
  • Functional Properties: Chelation: Citrate’s three carboxylate groups enable moderate metal ion binding, commonly used in anticoagulants (e.g., blood collection tubes) . Rheological Impact: At 14.4% concentration, trisodium citrate reduces yield point by 37.3% and increases consistency index by 20.5% compared to lower concentrations, indicating non-Newtonian fluid behavior .
  • Applications : Food preservation, pH regulation, and medical anticoagulation.

Trisodium Phosphate (Na₃PO₄)

  • Structural Differences : Features a phosphate anion instead of a carboxylate backbone.
  • Functional Properties :
    • Alkalinity : Higher pH (∼12) compared to carboxylates, making it effective in heavy-duty cleaning agents .
    • Solubility : Less soluble in cold water than trisodium carboxylates, limiting use in low-temperature applications .
  • Applications : Detergents, water treatment, and food emulsification.

Tripotassium Phosphate (K₃PO₄)

  • Cationic Differences : Potassium ions (K⁺) instead of sodium (Na⁺) alter solubility and ionic strength.
  • Functional Properties :
    • Solubility : More soluble in water than trisodium phosphate, favoring use in liquid fertilizers .
    • Toxicity : Lower sodium content may be preferred in certain food applications .

Key Research Findings and Data Tables

Table 1: Comparative Properties of Trisodium Salts

Property This compound* Trisodium Citrate Trisodium Phosphate
Molecular Formula Na₃C₆H₅O₈ Na₃C₆H₅O₇ Na₃PO₄
Functional Groups 3 Carboxy, 1 Oxido 3 Carboxy 1 Phosphate
Chelation Strength High (hypothesized) Moderate Low
pH (1% Solution) ∼8–10 (estimated) 7.5–9.0 11.5–12.5
Primary Applications Chelation, buffering Food, medicine Cleaning, water treatment

Table 2: Rheological Impact of Trisodium Citrate (Example Analog)

Trisodium Citrate Concentration (w/w%) Yield Point Reduction Consistency Index Increase
0.48% Baseline Baseline
14.4% 37.3% 20.5%

Discussion of Unique Attributes

This compound’s additional oxido and carboxy groups likely enhance its chelation efficiency compared to citrate or phosphate salts. This could make it advantageous in niche applications such as:

  • Specialized Detergents : Improved binding of hard water ions (Ca²⁺, Mg²⁺).
  • Pharmaceutical Stabilizers : Enhanced solubility and metal ion sequestration in drug formulations.
  • Industrial Catalysts : Participation in redox reactions due to the oxido group.

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